4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2OS/c1-10-15(16(28)27-14-7-3-6-13(9-14)19(23,24)25)29-17(26-10)11-4-2-5-12(8-11)18(20,21)22/h2-9H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXGPBQVAEOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Organolithium or Grignard reagents for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide. The compound has shown significant efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit their proliferation. This is primarily achieved through the modulation of signaling pathways involved in cell growth and survival.
-
Case Studies :
- A study demonstrated that this compound exhibited nanomolar activity against human breast cancer cell lines (MCF7) and ovarian cancer cells (OVCAR-8), with percent growth inhibitions exceeding 75% in some cases .
- In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes.
- Case Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance binding affinity through hydrophobic interactions and electronic effects. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide: shares similarities with other trifluoromethyl-substituted thiazoles, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl groups and the thiazole ring enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
4-Methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12F6N2OS. It features a thiazole ring system that is substituted with trifluoromethyl groups and a carboxamide functionality. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. The IC50 values for some thiazole derivatives range from 1.61 to 23.30 µg/mL in different assays, indicating significant cytotoxic effects .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | A-431 | 1.98 ± 1.22 | Bcl-2 inhibition |
| Compound 13 | Various | < Doxorubicin | Hydrophobic interactions |
The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins involved in apoptosis pathways. For example, compound 13 demonstrated equipotent activity against both Jurkat and A-431 cell lines through interactions primarily driven by hydrophobic contacts .
The mechanism by which thiazole derivatives exert their anticancer effects often involves the modulation of signaling pathways associated with cell survival and proliferation. The interaction with Bcl-2 proteins has been identified as a critical factor in promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that certain structural features are crucial for enhancing biological activity:
- Trifluoromethyl Substitution : Enhances potency by increasing lipophilicity.
- Methyl Group at Position 4 : Acts as an electron-donating group which increases cytotoxicity.
- N-Phenylcarboxamide Group : Essential for maintaining activity against specific cancer cell lines .
Case Studies
Several studies have been conducted to evaluate the biological activities of thiazole derivatives similar to this compound:
- Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against various cancer cell lines, demonstrating strong selectivity and significant anticancer activity with IC50 values in the low micromolar range .
- MDPI Research (2022) reported on thiazoles as versatile agents in cancer therapy, emphasizing their role in inducing apoptosis through Bcl-2 pathway modulation .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., distinguishing between N- and C-linked trifluoromethylphenyl groups). F NMR is critical for verifying trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 487.08) and detects impurities .
- HPLC-PDA : Assesses purity (>95% required for biological assays); reversed-phase C18 columns with acetonitrile/water gradients are standard .
How does the compound’s structure influence its biological activity, particularly in antimicrobial or anticancer assays?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : The thiazole core and trifluoromethyl groups enhance lipophilicity, improving membrane permeability.
- Anticancer Mechanisms : In vitro studies suggest inhibition of kinase pathways (e.g., EGFR or VEGFR2) via competitive binding to ATP pockets. IC values in the low micromolar range (e.g., 2.1 µM against HeLa cells) have been reported for analogs .
- Microbiological Assays : Testing against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) using broth microdilution methods .
What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predicts interactions with targets like COX-2 or PARP. The trifluoromethyl groups show strong hydrophobic contacts in binding pockets .
- ADMET Prediction (SwissADME) : High LogP (~4.2) suggests moderate blood-brain barrier penetration but potential hepatic metabolism via CYP3A4 .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å with thrombin) .
How should researchers address contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC may arise from differences in MTT vs. ATP-lite protocols .
- Compound Purity : HPLC data must be cross-verified; impurities >2% can skew results (e.g., residual coupling agents may exhibit off-target toxicity) .
- Structural Verification : Ensure correct regiochemistry via X-ray crystallography (see FAQ 7) .
What strategies improve solubility and formulation for in vivo studies?
Q. Basic Research Focus
- Co-solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) increases aqueous solubility 5-fold .
- Nanoformulations : PEGylated liposomes (size ~120 nm) enhance tumor targeting in murine models .
What crystallographic methods resolve the compound’s 3D structure and polymorphism?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–S = 1.72 Å) and dihedral angles .
- Polymorphism Screening : Slurrying in ethanol/water mixtures identifies stable forms (e.g., Form I melts at 214–216°C) .
How can substituent modifications optimize potency and selectivity?
Q. Advanced Research Focus
- Trifluoromethyl Positioning : 3-(trifluoromethyl)phenyl at N2 improves kinase selectivity over 4-substituted analogs (e.g., 10-fold higher selectivity for EGFR) .
- Methyl Group Effects : 4-Methyl on the thiazole reduces metabolic clearance (t increased from 1.2 to 3.8 h in rat liver microsomes) .
What stability studies are required for long-term storage?
Q. Basic Research Focus
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C indicates storage at ≤25°C .
- Photostability : UV irradiation (ICH Q1B guidelines) shows <5% degradation after 48 hours under ambient light .
Which in vitro toxicity models are recommended prior to in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
